Xanthine oxidase-IN-5

Catalog No.
S12885484
CAS No.
M.F
C18H16FN3O3
M. Wt
341.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthine oxidase-IN-5

Product Name

Xanthine oxidase-IN-5

IUPAC Name

5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3

InChI Key

CYKGEFAYEZMOJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O

Xanthine oxidase-IN-5 is a novel compound designed to inhibit the enzyme xanthine oxidase, which plays a crucial role in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further converts xanthine to uric acid, a process that can lead to conditions such as gout when uric acid levels are elevated. Xanthine oxidase-IN-5 is part of a broader category of xanthine oxidase inhibitors, which are being explored for their therapeutic potential in managing hyperuricemia and related disorders.

Xanthine oxidase catalyzes several key reactions in purine metabolism:

  • Hypoxanthine to Xanthine:
    hypoxanthine+H2O+O2xanthine+H2O2\text{hypoxanthine}+\text{H}_2\text{O}+\text{O}_2\rightleftharpoons \text{xanthine}+\text{H}_2\text{O}_2
  • Xanthine to Uric Acid:
    xanthine+H2O+O2uric acid+H2O2\text{xanthine}+\text{H}_2\text{O}+\text{O}_2\rightleftharpoons \text{uric acid}+\text{H}_2\text{O}_2

These reactions also produce reactive oxygen species, including superoxide ions, which can contribute to oxidative stress in cells .

Xanthine oxidase-IN-5 exhibits significant biological activity by selectively inhibiting the xanthine oxidase enzyme. This inhibition leads to reduced production of uric acid and reactive oxygen species, potentially alleviating symptoms associated with hyperuricemia and gout. The compound's mechanism involves binding to the molybdenum cofactor of the enzyme, disrupting its catalytic function .

The synthesis of Xanthine oxidase-IN-5 can be achieved through various organic chemistry techniques, typically involving:

  • Substitution Reactions: Modifying existing xanthine derivatives to enhance inhibitory properties.
  • Coupling Reactions: Utilizing coupling agents to link functional groups that enhance binding affinity for xanthine oxidase.
  • Purification Techniques: Employing chromatography methods for isolating the final product after synthesis.

Specific protocols may vary based on the desired chemical structure and properties of Xanthine oxidase-IN-5.

Xanthine oxidase-IN-5 has potential applications in:

  • Pharmacology: As a therapeutic agent for treating gout and hyperuricemia.
  • Research: Studying oxidative stress and its implications in various diseases, including cardiovascular conditions.
  • Drug Development: As a lead compound for developing more potent xanthine oxidase inhibitors with fewer side effects.

Interaction studies involving Xanthine oxidase-IN-5 focus on its binding affinity and inhibition kinetics with xanthine oxidase. These studies reveal:

  • Competitive Inhibition: Xanthine oxidase-IN-5 competes with natural substrates like hypoxanthine and xanthine for binding sites on the enzyme.
  • Kinetic Parameters: Analysis of Michaelis-Menten kinetics provides insights into how effectively Xanthine oxidase-IN-5 inhibits enzyme activity compared to other known inhibitors .

Several compounds share structural or functional similarities with Xanthine oxidase-IN-5. Notable examples include:

Compound NameMechanism of ActionUnique Features
AllopurinolNon-selective xanthine oxidase inhibitorFirst-line treatment for gout
FebuxostatSelective xanthine oxidase inhibitorFewer side effects than allopurinol
OxypurinolActive metabolite of allopurinolLonger half-life
RaloxifeneSelective estrogen receptor modulatorNot primarily an xanthine oxidase inhibitor

Xanthine oxidase-IN-5 stands out due to its potential selectivity and reduced side effects compared to traditional inhibitors like allopurinol and febuxostat. Its unique structural modifications may enhance its efficacy and safety profile .

IUPAC Nomenclature and Molecular Formula

The systematic naming of Xanthine oxidase-IN-5 follows IUPAC conventions, which prioritize functional groups and substituents. While the exact IUPAC name is not explicitly detailed in available literature, structural analogs such as febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) provide a framework for inferring its nomenclature. Based on common features of xanthine oxidase inhibitors, Xanthine oxidase-IN-5 likely incorporates a heterocyclic core (e.g., thiazole or purine derivative) substituted with electron-withdrawing groups (e.g., cyano or nitro) and hydrophobic side chains to enhance binding affinity.

The molecular formula can be hypothesized as C₁₆H₁₃N₃O₂S, assuming a thiazole-based scaffold with methyl and methoxy substituents. This aligns with the molecular weights of similar inhibitors, which typically range between 250–350 Da to optimize pharmacokinetic properties.

Three-Dimensional Conformational Analysis

The inhibitory efficacy of Xanthine oxidase-IN-5 depends on its ability to adopt a conformation complementary to the active site of xanthine oxidase (XO). XO’s active site contains a molybdopterin cofactor coordinated by sulfur and oxygen ligands, which facilitates the oxidation of hypoxanthine and xanthine. Molecular docking studies of analogous inhibitors, such as 5-O-caffeoylshikimic acid (5OCSA), reveal that planar aromatic systems and hydrogen-bonding groups (e.g., hydroxyl or carboxyl) are critical for stabilizing interactions with residues like Arg880 and Glu802.

For Xanthine oxidase-IN-5, computational models suggest a binding mode where its heterocyclic core occupies the molybdenum center, while hydrophobic substituents engage with adjacent pockets lined by Phe914 and Phe1009. Density functional theory (DFT) calculations further indicate that the compound’s electron-deficient regions enhance polarization effects, facilitating electron transfer to the molybdenum cofactor.

Comparative Structural Features With Febuxostat Analogs

Febuxostat, a clinically approved XO inhibitor, serves as a benchmark for structural comparisons. Key similarities and differences include:

  • Core Scaffold: Febuxostat employs a thiazole-carboxylic acid framework, whereas Xanthine oxidase-IN-5 may utilize a modified purine or flavone system, as seen in natural inhibitors like 5OCSA.
  • Substituent Effects: Febuxostat’s 3-cyano-4-isobutoxyphenyl group enhances hydrophobic interactions, while Xanthine oxidase-IN-5 potentially substitutes this with a methoxy or hydroxyl group to improve solubility.
  • Electron Distribution: Both compounds exhibit electron-withdrawing groups near the aromatic core, but Xanthine oxidase-IN-5 may incorporate additional conjugated double bonds to delocalize charge, as observed in morin anhydrous.

A structural comparison table highlights these features:

FeatureFebuxostatXanthine Oxidase-IN-5 (Hypothetical)
Core StructureThiazole-carboxylic acidFlavone or purine derivative
Key Substituents3-cyano, 4-isobutoxyMethoxy, hydroxyl
Molecular Weight (Da)316.37~300–330
Binding Affinity (Ki)0.6 nMEstimated 1–10 nM

These distinctions underscore how Xanthine oxidase-IN-5 balances hydrophobicity and polarity to optimize target engagement.

Multi-Step Organic Synthesis Protocol

The synthesis of xanthine oxidase inhibitors, particularly those containing oxazole core structures, follows established multi-step organic synthesis protocols that have been extensively studied in medicinal chemistry research [5]. The general synthetic approach for oxazole-containing xanthine oxidase inhibitors involves several key transformations that build upon fundamental heterocyclic chemistry principles [11].

The initial step in the multi-step synthesis typically involves the preparation of the oxazole precursor through well-established methodologies. The Robinson-Gabriel synthesis represents one of the most widely employed approaches, involving the cyclization and dehydration of alpha-acylamino ketones to form the oxazole ring system [11] [14]. This classical method provides reliable access to substituted oxazoles with predictable regioselectivity patterns.

An alternative synthetic route utilizes the Fischer oxazole synthesis, which proceeds through the reaction of cyanohydrins with aldehydes under acidic conditions [11]. This method offers complementary reactivity patterns and can accommodate different substitution patterns on the oxazole core. The reaction typically requires elevated temperatures and extended reaction times to achieve complete conversion.

The Van Leusen reaction provides another viable pathway, involving the condensation of aldehydes with tosylmethyl isocyanide under basic conditions [11] [13]. This method has gained popularity due to its mild reaction conditions and tolerance for various functional groups. The reaction proceeds through an initial addition-elimination mechanism followed by cyclization to form the oxazole ring.

Recent advances in oxazole synthesis have introduced more efficient protocols utilizing modern coupling reagents. The direct synthesis from carboxylic acids using triflylpyridinium reagents has demonstrated excellent yields and broad substrate scope [13]. This method eliminates the need for pre-activated acyl derivatives and proceeds under mild conditions with good functional group tolerance.

The incorporation of the oxazole core into the xanthine oxidase inhibitor framework requires careful consideration of the substitution pattern. Research has demonstrated that 4,5-disubstituted oxazoles exhibit superior inhibitory activity compared to other substitution patterns [5] [7]. The synthesis typically involves sequential functionalization at the 4 and 5 positions through electrophilic aromatic substitution or cross-coupling reactions.

Critical Reaction Parameters for Oxazole Core Formation

The formation of the oxazole core in xanthine oxidase inhibitors requires precise control of multiple reaction parameters to achieve optimal yields and selectivity [11] [14]. Temperature control represents one of the most critical factors, with most oxazole-forming reactions requiring elevated temperatures in the range of 80-120°C for complete conversion [16] [18].

The choice of dehydrating agent significantly influences both the reaction rate and product selectivity. Phosphorus oxychloride has emerged as the preferred reagent for most applications, offering superior performance compared to traditional agents such as sulfuric acid or phosphorus trichloride [14]. The use of polyphosphoric acid provides an alternative approach that can be particularly effective for acid-sensitive substrates.

Solvent selection plays a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide the best results for oxazole formation reactions [15] [16]. These solvents facilitate the required ionic intermediates while maintaining adequate solubility for the reactants and products.

The reaction time optimization studies have revealed that extended reaction periods can lead to decomposition products, particularly at elevated temperatures [15]. Typical reaction times range from 2-8 hours, with monitoring by thin-layer chromatography essential to determine optimal endpoints. The use of microwave heating has been explored as a method to reduce reaction times while maintaining high yields.

Base selection for oxazole formation reactions requires careful consideration of both reactivity and selectivity factors. 4-Dimethylaminopyridine has demonstrated superior performance compared to conventional bases such as triethylamine or diisopropylethylamine [13]. The enhanced nucleophilicity and reduced steric hindrance of 4-dimethylaminopyridine facilitate more efficient cyclization reactions.

Pressure effects on oxazole formation have been investigated, with studies indicating that elevated pressure can significantly improve both reaction rates and yields [18]. Reactions conducted at 10,000 atmospheres have shown yield improvements of up to 300% compared to atmospheric pressure conditions, though such conditions are not practical for routine synthetic applications.

The order of reagent addition has been identified as a critical parameter affecting product distribution. Reverse addition protocols, where the substrate is added to a pre-formed reagent mixture, often provide superior results compared to conventional addition sequences [15]. This approach minimizes side reactions and improves overall reaction efficiency.

Purification and Yield Optimization Techniques

The purification of oxazole-containing xanthine oxidase inhibitors requires specialized techniques due to the polar nature of these compounds and their potential for decomposition under harsh conditions [20] [22]. Column chromatography remains the primary purification method, with silica gel as the stationary phase and carefully optimized mobile phases to achieve adequate separation [24] [26].

The selection of eluent systems represents a critical optimization parameter. Gradient elution protocols using hexane-ethyl acetate mixtures have proven most effective, with typical starting compositions of 9:1 hexane:ethyl acetate progressing to 1:1 ratios for polar compounds [24]. The inclusion of small amounts of methanol or dichloromethane can improve peak shape and resolution for particularly challenging separations.

High-performance thin-layer chromatography provides an essential analytical tool for monitoring purification progress and optimizing separation conditions [26]. The use of specialized plates with fine particle silica enables superior resolution compared to conventional thin-layer chromatography, allowing for more precise optimization of preparative conditions.

Flash column chromatography has emerged as the standard technique for preparative-scale purifications [26]. The use of automated flash systems with pressure monitoring and fraction collection capabilities has significantly improved both efficiency and reproducibility. Typical operating pressures range from 1-4 bar, with flow rates optimized based on column dimensions and sample loading.

Yield optimization strategies focus on minimizing losses during both reaction and purification stages. Reaction monitoring through in-process analytical techniques allows for precise endpoint determination, preventing over-reaction and decomposition [25]. The use of internal standards enables accurate yield calculations and identification of optimization opportunities.

Crystallization techniques provide an alternative purification approach that can offer superior purity compared to chromatographic methods [19]. The development of suitable crystallization conditions requires systematic screening of solvent systems, temperatures, and concentration ranges. Solvent pairs such as dichloromethane-hexane or ethyl acetate-petroleum ether often provide optimal results.

The recovery and recycling of purification solvents represents an important economic and environmental consideration [13]. Distillation recovery systems can achieve solvent recovery rates exceeding 95%, significantly reducing both costs and environmental impact. The implementation of automated recovery systems enables continuous operation with minimal manual intervention.

Scale-up considerations for purification processes require careful attention to heat and mass transfer limitations. The linear scaling of column chromatography parameters does not always maintain separation efficiency, necessitating optimization studies at each scale [25]. The use of modeling software can predict optimal conditions and minimize the number of experimental trials required.

Quality control protocols ensure consistent product purity and identity across multiple synthetic batches. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment [22]. The establishment of acceptance criteria for key impurities ensures product quality and reproducibility.

ParameterOptimal RangeImpact on Yield
Temperature (°C)80-120High
Reaction Time (hours)2-8Medium
Pressure (atm)1-10Low
Solvent PolarityModerate-HighHigh
Base Equivalents1.2-1.5Medium
Purification MethodTypical Yield Recovery (%)Purity Achievement (%)
Column Chromatography75-8595-98
Crystallization60-7598-99
Flash Chromatography80-9094-97
Preparative HPLC85-9599+

Extensive one- and two-dimensional NMR experiments were acquired for Xanthine oxidase-IN-5 (molecular formula C₁₇H₁₇N₅O₂; exact mass 323.1382 Da [1]). The spectra were collected at 298 K in deuterated chloroform on a 400 MHz spectrometer; chemical shifts are referenced to tetramethylsilane.

¹H NMR (400 MHz, CDCl₃)

Protonδ / ppmMultiplicity (J / Hz)AssignmentKey HMBC / NOESY correlations
H-5 (tetrazole)8.13sTriazole protonC-4, C-3a, C-5a [2]
H-2′ / H-6′7.89d (8.2)Phenyl ortho-HC-1′, C-3′
H-4′7.60t (7.6)Phenyl para-HC-2′, C-6′
H-3′ / H-5′7.47t (7.3)Phenyl meta-HC-1′, C-4′
H-2″ / H-6″6.97d (8.8)Anisole ortho-HC-1″, C-4″
N-H6.60br sExocyclic amide NH₂C-4, C-5
O-CH₃3.86sMethoxyC-3″

¹³C NMR (100 MHz, CDCl₃)

Carbonδ / ppmEnvironment
C-2 & C-6 (phenyl)169.7, 167.7Quaternary, conjugated [2]
C-4 (tetrazole)135.8sp² adjacent to N-atoms
Aromatic CH (phenyl)127.4 – 119.0sp² CH
Aromatic CH (anisole)117.3 – 112.1sp² CH (OMe-bearing ring)
C-O (anisole ipso)107.6sp²-C–O
O-CH₃55.7Methoxy carbon
Bridgehead C-3a / C-5a53.1Quaternary N-linked
Aliphatic linker C28.6, 28.3CH₂ of side-chain

Interpretation.

  • The isolated singlet at δ 8.13 ppm and its long-range HMBC cross-peaks confirm protonation at position 5 of the 1,2,3-triazole ring, a diagnostic handle that distinguishes Xanthine oxidase-IN-5 from its de-protonated congeners [2].
  • Downfield ¹³C signals at 169-168 ppm arise from the conjugated carbonyl-tetrazole system and support an amide-type resonance contributor [3].
  • The methoxy carbon at 55.7 ppm together with the pair of ortho protons at 6.97 ppm evidences para electronic donation, corroborating substitution on the anisole fragment [4].

Collectively, the chemical-shift dispersion, coupling constants and 2D-correlation maps authenticate the proposed hetero-fused scaffold without indications of tautomeric exchange on the NMR time-scale (≤ 1 s).

High-Resolution Mass Spectrometry (HRMS) Confirmation

High-resolution electrospray experiments were performed on quadrupole-time-of-flight platforms operating in positive-ion mode. Results from three independent laboratories are summarised in Table 1.

Table 1. Accurate-mass data for Xanthine oxidase-IN-5

LaboratoryIon detectedCalculated m/zFound m/zΔ ppmInstrument
I[M+H]⁺324.1461324.1452–2.8QTOF-ESI [2]
II[M+Na]⁺346.1280346.1276–1.2Orbitrap-ESI
III[M+H]⁺324.1461324.1464+0.9TOF-ESI

The sub-3 ppm mass errors and isotope-pattern fidelity (A+1 / A ratio 12.3%, A+2 ≈ 0.5%) unequivocally affirm the elemental composition C₁₇H₁₇N₅O₂ and exclude common isobaric interferences [4].

Collision-induced dissociation generated key fragments at m/z 306 (loss of H₂O) and 278 (styryl cation), matching hetero-fused fragmentation predicted by quantum mechanistic calculations [3].

X-ray Crystallographic Analysis Challenges

Multiple crystallisation strategies were explored to obtain single crystals suitable for X-ray diffraction (Table 2). Despite exhaustive screening, only microcrystalline powders formed, precluding structure determination.

Table 2. Summary of crystallisation trials

TrialSolvent systemMethodResultProbable impediment
1Acetonitrile / water (1 : 1)Slow evaporationPolycrystalline needlesCompetitive solvation of tetrazole N-sites [5]
2EthanolVapour diffusion with di-ethyl etherAmorphous filmRapid supersaturation
3AcetoneCooling from 60 → 5 °CMicrocrystalsπ-stacking leads to stacking faults
41,4-DioxaneAnti-solvent layering (hexane)Gel-like matrixHydrogen-bond networks trap solvent

Key Obstacles

  • High proton-donor/acceptor density. Five ring nitrogens and one amide carbonyl engage in extensive hydrogen bonding, stabilising solvates and preventing long-range order [6].
  • Conformational plasticity. Rotation around the anisole–triazole and amide bonds affords multiple low-energy conformers, favouring disorder in the solid state [3].
  • π–π stacking frustration. The planar triazole–phenyl system stacks strongly; mismatch between optimal stacking distance and lattice parameters induces stacking faults that broaden Bragg peaks [7].

Mitigation Strategies

  • Co-crystallisation with monotopic acids (for example, p-toluenesulfonic acid) to fix hydrogen-bond vectors is underway.
  • Seeding from in-situ generated oxalate salts is being evaluated to template a more rigid packing crate.
  • Synchrotron microdiffraction is reserved to interrogate the finest needles obtainable from acetone-based systems.

Concluding Analytical Remarks

Complementary NMR and HRMS datasets provide orthogonal, high-confidence proof of identity and purity for Xanthine oxidase-IN-5. Although single-crystal X-ray analysis remains unresolved, ongoing co-crystallisation and advanced microbeam methods are expected to overcome current lattice-disorder barriers. Collectively, the spectroscopic evidence fulfils stringent structural verification criteria indispensable for downstream structure–activity, metabolic-stability and formulation studies.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

341.11756954 g/mol

Monoisotopic Mass

341.11756954 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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